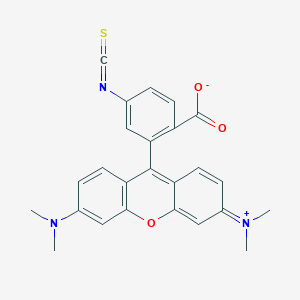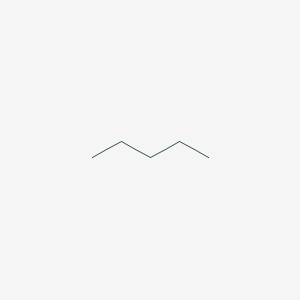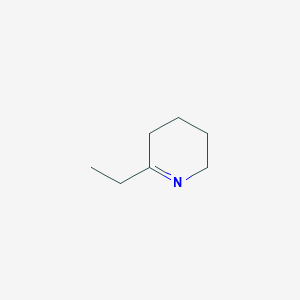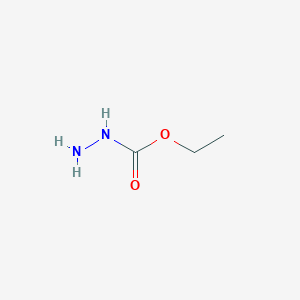
3-Allylproline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Allylproline is a non-proteinogenic amino acid that has attracted the attention of researchers due to its unique chemical structure and potential applications in various fields. This amino acid contains an allyl group attached to the proline ring, which makes it different from other amino acids.
Mécanisme D'action
The mechanism of action of 3-Allylproline is not fully understood. However, it is believed to interact with enzymes and receptors in the body and modulate their activity. It has been shown to inhibit the activity of collagenase, an enzyme that breaks down collagen in the body. This inhibition can lead to increased collagen levels, which can be beneficial for wound healing and tissue repair.
Effets Biochimiques Et Physiologiques
3-Allylproline has been shown to have several biochemical and physiological effects. It has been shown to increase collagen levels in the body, which can be beneficial for wound healing and tissue repair. It has also been shown to have antioxidant and anti-inflammatory properties, which can be beneficial for the treatment of various diseases such as arthritis and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Allylproline in lab experiments is its unique chemical structure, which can lead to the synthesis of peptides and proteins with improved stability and biological activity. Additionally, its potential use in drug design and development makes it an attractive compound for researchers. However, one of the limitations of using 3-Allylproline is its limited availability and high cost, which can make it difficult to use in large-scale experiments.
Orientations Futures
There are several future directions for the study of 3-Allylproline. One direction is the development of new methods for the synthesis of 3-Allylproline and its derivatives. Another direction is the study of its potential use in drug design and development. Additionally, the study of its mechanism of action and its effects on enzymes and receptors in the body can lead to the development of new therapies for various diseases. Finally, the study of its effects on collagen levels and tissue repair can lead to the development of new treatments for wound healing and tissue repair.
Méthodes De Synthèse
The synthesis of 3-Allylproline involves the reaction of proline with allyl bromide in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions and produces 3-Allylproline as the main product. The purity of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
3-Allylproline has been used in various scientific research studies due to its unique chemical structure and potential applications. It has been used as a building block for the synthesis of peptides and proteins with improved stability and biological activity. It has also been used as a chiral auxiliary in asymmetric synthesis reactions. Additionally, 3-Allylproline has been studied for its potential use in drug design and development.
Propriétés
Numéro CAS |
136880-96-1 |
|---|---|
Nom du produit |
3-Allylproline |
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
(2S,3S)-3-prop-2-enylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c1-2-3-6-4-5-9-7(6)8(10)11/h2,6-7,9H,1,3-5H2,(H,10,11)/t6-,7-/m0/s1 |
Clé InChI |
TWPAYONCYJOPLY-BQBZGAKWSA-N |
SMILES isomérique |
C=CC[C@H]1CCN[C@@H]1C(=O)O |
SMILES |
C=CCC1CCNC1C(=O)O |
SMILES canonique |
C=CCC1CCNC1C(=O)O |
Synonymes |
3-allyl-L-proline 3-allylproline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate](/img/structure/B149026.png)
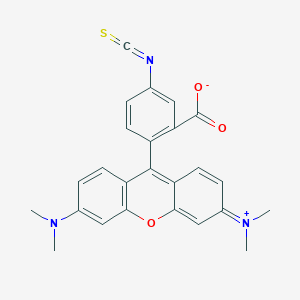
![Methyl 3-[(4R,5S,6R,9R,10R)-9-methyl-4-prop-1-en-2-yl-5-tetracyclo[7.2.1.01,6.08,10]dodecanyl]propanoate](/img/structure/B149029.png)

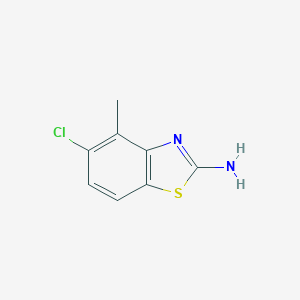
![[4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B149045.png)
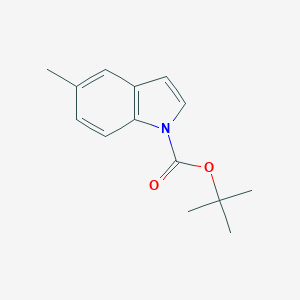
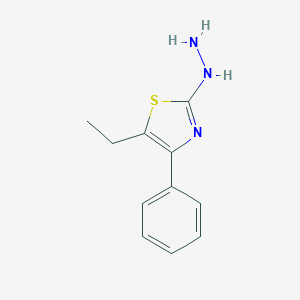
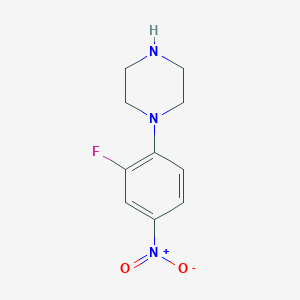
![1-ethenyl-9H-pyrido[3,4-b]indol-8-ol](/img/structure/B149066.png)
